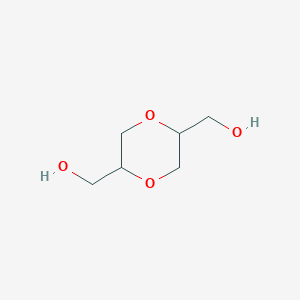

1,4-Dioxane-2,5-dimethanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,4-dioxane derivatives often involves the reaction of polyethers with certain catalysts or reagents. For example, the transformation of 1,2-dialkoxyalkanes to 1,4-dioxanes mediated by NbCl(5) via multiple C-O bond cleavage at room temperature demonstrates one pathway to generate 1,4-dioxane structures, highlighting the versatility and reactivity of these compounds under specific conditions (Marchetti, Pampaloni, & Zacchini, 2008).

Molecular Structure Analysis

The molecular structure of 1,4-dioxane derivatives, including 1,4-Dioxane-2,5-dimethanol, often features interesting conformations and interactions. X-ray and IR structural studies have shown that these compounds can exhibit preferred conformations with specific interactions, such as OH⋯Ph in certain derivatives, indicating the complex structural dynamics within the 1,4-dioxane family (Irurre et al., 1992).

Chemical Reactions and Properties

1,4-Dioxane derivatives participate in various chemical reactions, reflecting their chemical properties. The formation of 1,4-dioxanes from reactions of polyethers with NbCl(5) showcases the chemical reactivity and potential for generating complex structures from simpler precursors. These reactions often result in the formation of new chemical bonds and the introduction of functional groups, expanding the utility of 1,4-dioxane derivatives in synthetic chemistry (Marchetti, Pampaloni, & Zacchini, 2008).

Physical Properties Analysis

The physical properties of 1,4-dioxane derivatives, such as boiling point, solubility, and density, are crucial for their application in various industrial processes. Studies have shown that 1,4-dioxane and its derivatives exhibit complete miscibility with water, a property that significantly influences their behavior in aqueous environments and their treatment in industrial waste management (Zenker, Borden, & Barlaz, 2003).

Aplicaciones Científicas De Investigación

Synthetic Chemistry : 1,4-Dioxane is used as a solvent in the synthesis of certain compounds. For instance, it has been used in the synthesis of 1,1'-ferrocene-dimethanol, achieving a product yield of 89.9% under optimal conditions (Ming et al., 2011).

Environmental Science and Remediation : This compound is significant in environmental science, particularly in the treatment of contaminated sites. Peroxone activated persulfate (PAP) treatment of 1,4-dioxane can aid in cleaning up VOC contaminated sites, with trichloroethylene (TCE) being the most easily degraded compound (Eberle et al., 2014). Moreover, it can be biodegraded as a sole carbon and energy source, suggesting the potential for cost-effective biological treatment processes in aqueous environments (Zenker et al., 2003).

Material Science : In the field of material science, 1,4-dioxane derivatives have shown promise in gas and water separation performance, potentially useful for water desalination applications. The 2,5-diethylene-1,4-dioxane bridged microporous organosilica membrane is a notable example (Yamamoto et al., 2018).

Physical Chemistry : From a physical chemistry perspective, 1,4-dioxane is considered a water-structure breaker due to its unstable chair conformation, which significantly distorts the rings and dipole moment, potentially disrupting the water structure (Mazurkiewicz & Tomasik, 2006).

Safety And Hazards

Propiedades

IUPAC Name |

[5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRYYSSZMQDPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337859 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxane-2,5-dimethanol | |

CAS RN |

14236-12-5 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

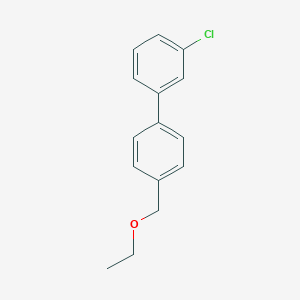

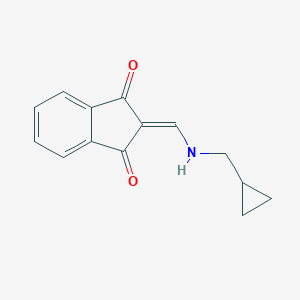

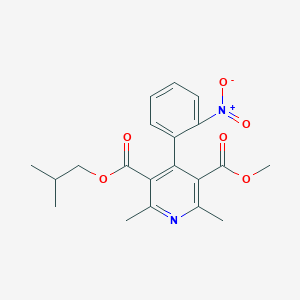

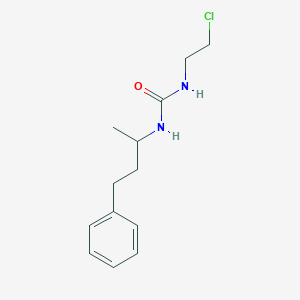

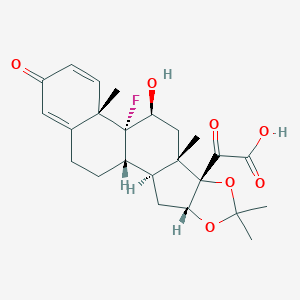

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.